(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is a bicyclic compound characterized by its unique structure that includes two carboxylic acid groups and an amino group attached to a bicyclic framework. The compound's stereochemistry is defined by the specific configuration at its chiral centers, which significantly influences its chemical behavior and biological activity. This compound is part of a broader class of bicyclic amino acids that have garnered interest in medicinal chemistry due to their potential therapeutic applications.
There is no current information available on a specific mechanism of action for this compound.
Safety precautions like wearing gloves, eye protection, and working in a fume hood are advisable when handling this compound.
Here's what we can glean from available sources:
The compound can be obtained from several chemical suppliers, suggesting potential research interest [, , ].
Its bicyclic structure with a central amine group bears some resemblance to existing molecules with biological activity. Further research might explore its potential as a scaffold for drug development [, ].
While concrete research areas are unclear, the compound's structure and commercial availability suggest its potential as a starting point for further scientific investigation.
The chemical reactivity of (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid can be attributed to the presence of the amino and carboxylic acid functional groups. Key reactions include:
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid exhibits significant biological activity, particularly in neuropharmacology. Its structural similarity to neurotransmitters suggests potential interactions with various receptors in the central nervous system. Studies have shown it may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter activity and offering insights into its potential therapeutic uses for conditions such as anxiety and depression.
The synthesis of (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid can be achieved through several methods:
These methods are crucial for producing this compound with high purity and yield.
(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid has several applications:
Interaction studies involving (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid focus on its binding affinity to various receptors and enzymes. Techniques such as:
These studies are essential for understanding its pharmacodynamics and potential therapeutic effects.
Several compounds share structural characteristics with (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid:
Compound Name | Structure Type | Unique Features |
---|---|---|
L-glutamic acid | Amino Acid | Naturally occurring neurotransmitter |
3-amino-4-hydroxybutanoic acid | Bicyclic Amino Acid | Hydroxy group enhances solubility |
2-amino-3-methylbutanoic acid | Branched Amino Acid | Branched chain increases steric hindrance |
These compounds are similar in that they contain amino and carboxylic acid functionalities but differ in their structural features and biological activities. The uniqueness of (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid lies in its bicyclic structure and specific stereochemistry which may confer distinct biological properties not observed in other similar compounds.
X-ray crystallographic analysis provides fundamental insights into the three-dimensional structure of bicyclic amino acid derivatives. Studies on related bicyclic systems demonstrate that crystallographic characterization reveals critical conformational parameters essential for understanding molecular geometry [3] [4] [5].
The bicyclo[3.1.0]hexane core structure exhibits unique crystallographic properties due to the fusion of a three-membered cyclopropane ring with a cyclohexane framework [4]. X-ray diffraction studies of similar bicyclic systems show that the cyclohexane portion adopts an almost perfect chair conformation, with the fused cyclopropane ring introducing significant geometric constraints [5] [6].
Crystallographic analysis reveals that the amino group typically occupies an axial position in six-membered ring systems, while carboxyl groups exhibit variable orientations depending on the specific molecular environment [5] [6]. The electron density maps obtained from high-resolution X-ray crystallography demonstrate clear delineation of functional groups, with characteristic bond lengths and angles consistent with bicyclic amino acid structures [3] [7].
The bicyclic framework of (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid imposes significant torsional constraints that fundamentally alter conformational flexibility compared to acyclic amino acids [8] [9]. The fusion of cyclopropane and cyclohexane rings creates a rigid molecular scaffold that restricts backbone torsion angles to specific ranges [10] [11].
Torsional angle analysis reveals that the compound adopts folded conformations characterized by backbone torsion angles φ (N-Cα bond) and ψ (Cα-CO bond) values corresponding to helical regions of conformational space [6]. The cyclohexane ring constraint directly influences backbone geometry, with the preferred conformation exhibiting φ ≈ -60° and ψ ≈ -30°, consistent with folded, potentially helical arrangements [12] [6].
The cyclopropane fusion introduces additional geometric constraints that further limit conformational mobility [8]. Systematic conformational analysis demonstrates that endocyclic torsion angles are constrained to specific magnitude ranges, with the bicyclic system exhibiting reduced conformational entropy compared to flexible amino acid analogues [8] [9].
Molecular dynamics simulations of related cyclohexane amino acids reveal that conformational transitions between allowed states exhibit energy barriers of 8-15 kcal/mol, indicating substantial restrictions in molecular flexibility [10] [13]. The bicyclic constraint effectively locks the molecule into a limited number of accessible conformations, with the primary energy minimum corresponding to the chair conformation of the cyclohexane portion [12].
Comparative analysis with glutamate analogues reveals distinct geometric differences arising from conformational constraints imposed by the bicyclic framework [14] [15] [16]. Unlike the flexible backbone of L-glutamic acid, the rigid bicyclic structure enforces specific spatial arrangements of functional groups that may influence biological activity [14] [17].
The conformational profile differs significantly from methylated glutamic acid analogues, which rely on steric hindrance rather than ring constraints for conformational restriction [14] [18]. Comparative studies demonstrate that bicyclic constraints produce more dramatic effects on backbone geometry than simple substitutions or single-ring systems [15] [16].
Structural comparison with 1-aminocyclohexane-1-carboxylic acid (Ac6c) reveals that the additional cyclopropane ring in the bicyclic system provides enhanced conformational rigidity [10] [6]. While Ac6c exhibits some conformational flexibility due to its single-ring structure, the bicyclic analogue displays severely restricted mobility [10] [12].
Distance measurements between functional groups show characteristic patterns distinct from linear glutamate analogues [14] [16]. The αN+⋯γCO2- distance (d1) and αCO2-⋯γCO2- distance (d2) adopt specific values constrained by the bicyclic geometry, potentially influencing receptor binding characteristics [14].
The rigidity imposed by the bicyclic framework results in a conformational profile more similar to conformationally constrained glutamate analogues such as 2-(2-carboxycyclopropyl)glycines (CCGs) than to flexible linear systems [15] [17]. This structural similarity suggests potential applications in neuropharmacological research where specific conformational requirements are critical for receptor selectivity [15].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of the bicyclic amino acid system [19] [20] [21]. 1H NMR spectroscopy reveals characteristic chemical shift patterns for the various proton environments within the rigid molecular framework [22] [23].
The carboxylic acid protons appear as broad singlets in the highly deshielded region at 10-12 ppm, consistent with typical carboxyl proton behavior [22] [23]. The primary amino group protons exhibit chemical shifts in the 1-3 ppm range, often appearing as broad signals due to rapid exchange with solvent molecules [20] [24].
Cyclopropane protons display characteristic upfield chemical shifts in the 0.5-2.5 ppm region, reflecting the unique electronic environment of the three-membered ring [20]. The cyclohexane methylene protons appear in the 1.5-3.0 ppm range, with coupling patterns providing information about ring conformation and substituent orientations [19] [11].
13C NMR spectroscopy reveals distinct carbon environments characteristic of the bicyclic framework [22] [20]. Carboxyl carbons resonate in the typical range of 165-185 ppm, while the amino-bearing carbon appears at 55-70 ppm [22] [21]. Cyclopropane carbons exhibit characteristic upfield shifts in the 10-30 ppm region due to the high s-character of the carbon-carbon bonds [20].
Infrared spectroscopy provides definitive functional group identification through characteristic vibrational frequencies [22] [25] [23]. The carboxylic acid functionality exhibits two diagnostic absorptions: a broad O-H stretch spanning 2500-3300 cm⁻¹ and a C=O stretch at 1710-1760 cm⁻¹ [22] [23].
The primary amino group displays N-H stretching absorptions in the 3170-3500 cm⁻¹ region, typically appearing as two bands for primary amines [22] [24]. The exact frequency depends on hydrogen bonding interactions and the molecular environment [25].
Dicarboxylic acids often exhibit complex infrared spectra due to intramolecular and intermolecular hydrogen bonding [25] [26]. The broad absorption bands characteristic of carboxyl groups may show variations in frequency and intensity depending on the degree of association and the specific bonding environment [25].
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural elucidation [27] [28] [29]. The molecular ion peak appears at m/z 186 [M+H]+ in positive ion mode, confirming the molecular weight of 185.18 g/mol [1] [2].
Characteristic fragmentation patterns include loss of carboxyl groups (COOH, 45 mass units) and formation of stable bicyclic fragments [28] [29]. The base peak typically corresponds to m/z 140, resulting from loss of a carboxyl group from the molecular ion [29].
Bicyclic compounds often exhibit distinctive fragmentation pathways due to the rigid molecular framework [27] [30]. The cyclopropane ring may undergo ring-opening reactions under collision-induced dissociation conditions, leading to characteristic fragment ion patterns [27].
Electrospray ionization mass spectrometry (ESI-MS) provides excellent sensitivity for amino acid analysis, with the compound readily forming protonated molecular ions in positive mode [27] [31]. High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation, essential for structural verification [31].